molecular formula C24H22BrNO B608283 1-Pentyl-3-(8-bromo-1-naphthoyl)indole CAS No. 1366068-04-3

1-Pentyl-3-(8-bromo-1-naphthoyl)indole

Cat. No. B608283
CAS RN: 1366068-04-3
M. Wt: 420.35
InChI Key: QXZYVJRMQVOOEQ-UHFFFAOYSA-N
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Description

1-Pentyl-3-(8-bromo-1-naphthoyl)indole is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It is part of the naphthoylindole family . It has been found in synthetic cannabis products .


Synthesis Analysis

The synthesis of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole involves a two-step synthetic sequence . The process involves acylation of the substituted 1-pentylindole intermediate with naphthoyl chloride catalyzed by dimethylaluminum chloride .


Molecular Structure Analysis

The molecular structure of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole includes a substituted indole structure . The indole derivatives include 1-propyl- and 1-pentyl-3-(1-naphthoyl)indoles .


Chemical Reactions Analysis

The chemical reactions of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole involve the cleavage of the groups attached to the central indole nucleus . The characteristic (M-17)+ fragment ion at m/z 354 resulting from the loss of OH group is significant in the mass spectra of all four compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole include a boiling point of 534.2±23.0 °C, a density of 1.09±0.1 g/cm3, and a flash point of 9℃ . It is insoluble in water but dissolves in ethanol and lipids .

Scientific Research Applications

  • Mass Spectral Studies : Thaxton et al. (2015) conducted mass spectral studies on 1-n-pentyl-3-(1-naphthoyl)indole (JWH-018), a compound related to 1-Pentyl-3-(8-bromo-1-naphthoyl)indole. They explored the electron ionization mass spectrometric fragmentation of the compound and its isomers, providing insights into the structural differentiation of these synthetic cannabinoids (Thaxton et al., 2015).

  • Detection in Seized Materials : Jankovics et al. (2012) reported the detection of 1-pentyl-3-(2-iodobenzoyl)indole and 1-pentyl-3-(1-adamantoyl)indole in seized powder samples in Hungary. These compounds are related to 1-Pentyl-3-(8-bromo-1-naphthoyl)indole and are known for their cannabimimetic activity, suggesting the potential use of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole in similar contexts (Jankovics et al., 2012).

  • Development of Monoclonal Antibodies : Nakayama et al. (2016) focused on the development of monoclonal antibodies specific for 3-(1-naphthoyl) indole derivatives, which include compounds like 1-Pentyl-3-(8-bromo-1-naphthoyl)indole. This research highlights the importance of rapid and sensitive detection of these compounds (Nakayama et al., 2016).

  • Analytical Differentiation of Isomers : Abdel-Hay et al. (2018) described the analytical differentiation of indole ring regioisomeric chloro-1-n-pentyl-3-(1-naphthoyl)-indoles, closely related to 1-Pentyl-3-(8-bromo-1-naphthoyl)indole. This study provides critical information for the identification and differentiation of similar compounds in forensic analysis (Abdel-Hay et al., 2018).

  • Cannabinoid Receptor Agonists Studies : Pertwee et al. (1995) investigated compounds like 1-pentyl-3-(1-naphthoyl)pyrrole, closely related to 1-Pentyl-3-(8-bromo-1-naphthoyl)indole, for their activity as cannabinoid receptor agonists. This research provides a basis for understanding the pharmacological properties of similar compounds (Pertwee et al., 1995).

Mechanism of Action

1-Pentyl-3-(8-bromo-1-naphthoyl)indole acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It produces effects in animals similar to those of tetrahydrocannabinol (THC), a cannabinoid naturally present in cannabis .

Safety and Hazards

1-Pentyl-3-(8-bromo-1-naphthoyl)indole is classified as a Schedule I compound in the United States . It has been associated with multiple deaths and more dangerous side effects and toxicity in general .

Future Directions

The future directions of research on 1-Pentyl-3-(8-bromo-1-naphthoyl)indole could involve further studies on its affinity for the cannabinoid (CB1) receptor . More research and development must be done before the therapeutic potential of this class of biologic compounds can be realized .

properties

IUPAC Name

(8-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYVJRMQVOOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159855
Record name JWH-424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-3-(8-bromo-1-naphthoyl)indole

CAS RN

1366068-04-3
Record name JWH 424
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366068-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366068043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q3AIP6BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What analytical techniques have been used to study JWH-424?

A1: One of the research papers describes using single-crystal X-ray analysis with the crystalline sponge method to determine the structure of JWH-424 from a trace sample. [] This technique allowed for the direct visualization and confirmation of the compound's molecular structure. Additionally, high-resolution mass spectrometry has been employed to analyze the biotransformation products of JWH-424 by human liver microsomes and the fungus Cunninghamella elegans. []

Q2: Are there any studies on the biotransformation of JWH-424?

A2: Yes, research has been conducted comparing the biotransformation of JWH-424 by human liver microsomes and the fungus Cunninghamella elegans using high-resolution mass spectrometry. [] This research aimed to understand how JWH-424 is metabolized by different biological systems, which is crucial for understanding its potential effects and fate in the environment.

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